molecular formula C9H3F5O2 B1363781 2,3,4,5,6-Pentafluorocinnamic acid CAS No. 719-60-8

2,3,4,5,6-Pentafluorocinnamic acid

Cat. No. B1363781
CAS RN: 719-60-8
M. Wt: 238.11 g/mol
InChI Key: IUUKDBLGVZISGW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-Pentafluorocinnamic acid (PFPA) is an important fluorinated molecule used in a variety of scientific applications. It is a versatile compound that has been used in a variety of fields, including organic synthesis, analytical chemistry, and biochemistry. PFPA is a derivative of cinnamic acid, which is a type of aromatic carboxylic acid. It is a white, crystalline solid with a melting point of 97-98°C.

Scientific Research Applications

Synthesis and Chemical Properties

2,3,4,5,6-Pentafluorocinnamic acid has been utilized in various chemical synthesis processes. For instance, it has been used in the preparation of oligomeric polyparatetrafluorophenylene vinylenes, a process that involves bromination, debromination, and hydroboration reactions (Brooke & Mawson, 1990). Furthermore, the compound plays a role in the thermal cyclization of trans-o-fluorocinnamic acids to coumarins, demonstrating an important fragmentation process in mass spectral and thermal fragmentations (Heaney & Price, 1972).

Material Science Applications

In material science, 2,3,4,5,6-Pentafluorocinnamic acid is employed for the development of novel materials. A study reports its use in the experimental FT-IR, Laser-Raman, and DFT spectroscopic analysis, offering insights into the vibrational frequencies and molecular orbital energies of the compound (Sert et al., 2014). Additionally, its derivatives are used as matrices in the characterization of hydrophobic perfluoropolyethers by matrix-assisted laser desorption/ionization time-of-flight MS, highlighting its utility in analyzing fluorinated polymers (Marie et al., 2003).

Polymer Chemistry

The compound finds significant application in polymer chemistry. For instance, it is involved in the postpolymerization modification of polymers, demonstrating its potential as a versatile precursor for efficient sequential modifications (Noy et al., 2019).

Environmental Studies

In environmental studies, 2,3,4,5,6-Pentafluorocinnamic acid has been investigated for its role in biotransformation processes. A study reveals its transformation by wood-rotting fungus, indicating potential pathways for environmental degradation of fluoroalkyl substances (Tseng et al., 2014).

properties

IUPAC Name

(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKDBLGVZISGW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)O)\C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorocinnamic acid

CAS RN

719-60-8
Record name 2,3,4,5,6-Pentafluorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-Pentafluorocinnamic acid
Reactant of Route 2
Reactant of Route 2
2,3,4,5,6-Pentafluorocinnamic acid
Reactant of Route 3
Reactant of Route 3
2,3,4,5,6-Pentafluorocinnamic acid
Reactant of Route 4
Reactant of Route 4
2,3,4,5,6-Pentafluorocinnamic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,3,4,5,6-Pentafluorocinnamic acid
Reactant of Route 6
Reactant of Route 6
2,3,4,5,6-Pentafluorocinnamic acid

Citations

For This Compound
61
Citations
AK Barbour, MW Buxton, PL Coe, R Stephens… - Journal of the …, 1961 - pubs.rsc.org
PREVIOUS preparations of pentafluorobenzaldehyde from pentafluorophenylmagnesium bromide and ethyl orthoformate or 3, 4-dihydro-6-methyl-3-j5-tolylquinazoline methiodide …
Number of citations: 0 pubs.rsc.org
GM Brooke, SD Mawson - Journal of fluorine chemistry, 1990 - Elsevier
(E)-2-(Pentafluorophenyl)ethenyl bromide (3) has been prepared by three routes: (i) bromination of 2,3,4,5,6-pentafluorocinnamic acid (5) gave 1,2-dibromo-2-(pentafluorophenyl)…
Number of citations: 0 www.sciencedirect.com
L Gera, JM Stewart, JP Fortin, G Morissette… - International …, 2008 - Elsevier
Bradykinin (BK)-related peptides stimulate two major classes of receptors, B1 and B2. The B1 receptor (B1R) plays an important role in various pathophysiological states including …
Number of citations: 0 www.sciencedirect.com
M Stratford, A Plumridge, MW Pleasants… - International journal of …, 2012 - Elsevier
Moulds are able to cause spoilage in preserved foods through degradation of the preservatives using the Pad-decarboxylation system. This causes, for example, decarboxylation of the …
Number of citations: 0 www.sciencedirect.com
A Navarrete, R Somanathan, G Aguirre - … Crystallographica Section E …, 2013 - scripts.iucr.org
The title compound, C9H3F5O2, crystallizes as O—H⋯O hydrogen-bonded carboxylic acid dimers that, together with C—H⋯F interactions and O⋯F [2.8065 (13) and 2.9628 (13) Å] and …
Number of citations: 0 scripts.iucr.org
R Filler, VD Beaucaire, HH Kang - The Journal of Organic …, 1975 - ACS Publications
Polyfluoroaryl carbonyl chemistry. Benzalacetophenones Page 1 Perfluorobenzalacetophenones J.Org. Chem., Vol. No. 935 Acknowledgment. Support of this research by the Robert A. …
Number of citations: 0 pubs.acs.org
GW Coates, AR Dunn, LM Henling… - Journal of the …, 1998 - ACS Publications
The face-to-face stacking interaction between phenyl and perfluorophenyl groups is emerging as a common noncovalent interaction. To explore the generality of this supramolecular …
Number of citations: 0 pubs.acs.org
MF Wyatt, BK Stein, AG Brenton - Analyst, 2008 - pubs.rsc.org
Insoluble or low solubility organometallic and coordination compounds have been characterised by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry, with …
Number of citations: 0 pubs.rsc.org
A Gloge, J Zoń, Á Kövári, L Poppe… - Chemistry–A European …, 2000 - Wiley Online Library
Several fluoro‐ and chloro‐phenylalanines were found to be good substrates of phenylalanine ammonia‐lyase (PAL/EC 4.3.1.5) from parsley. The enantiomerically pure L‐amino acids …
N Soundararajan, SH Liu, S Soundararajan… - Bioconjugate …, 1993 - ACS Publications
The preparation of several new, water-soluble, polyfluorinated aryl azide reagentsfor use in photoaffinity labeling studies is described. The ability of some of these reagents and their …
Number of citations: 0 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.